1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both an isoxazole and a pyrrole ring Isoxazole is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions, while pyrrole is a five-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde can be achieved through several routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another efficient method is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . These methods are advantageous due to their high regioselectivity and efficiency.
Chemical Reactions Analysis
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Compounds with the pyrrole ring are known for their applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its dual-ring structure, which imparts a combination of properties from both isoxazole and pyrrole, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1,2-oxazol-3-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-7-2-1-4-10(7)8-3-5-12-9-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGTXJYSWRYDHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NOC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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